molecular formula C18H22F4N6 B12240383 6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine

Cat. No.: B12240383
M. Wt: 398.4 g/mol
InChI Key: MQYVBPABSDLICD-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine: is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a piperidine ring, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the piperidine ring. The synthetic route typically begins with the preparation of the pyrimidine core through a series of condensation reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The piperidine ring is then attached through nucleophilic substitution reactions, often using piperidine derivatives as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and the development of continuous flow processes. The scalability of the synthesis is crucial for industrial applications, and methods such as high-throughput screening and process optimization are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and piperidine moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrimidine core, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine or trifluoromethyl groups with other functional groups .

Scientific Research Applications

6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-ethyl-5-fluoro-N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrimidin-4-amine lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group and the piperidine ring, along with the pyrimidine core, imparts unique chemical and biological properties to the compound. This makes it a valuable molecule for various applications in research and industry .

Properties

Molecular Formula

C18H22F4N6

Molecular Weight

398.4 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-methyl-N-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C18H22F4N6/c1-3-13-16(19)17(26-10-23-13)27(2)9-12-4-6-28(7-5-12)15-8-14(18(20,21)22)24-11-25-15/h8,10-12H,3-7,9H2,1-2H3

InChI Key

MQYVBPABSDLICD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F

Origin of Product

United States

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